molecular formula C3H4N2O3S B6611430 1,2-oxazole-4-sulfonamide CAS No. 1936283-82-7

1,2-oxazole-4-sulfonamide

Cat. No.: B6611430
CAS No.: 1936283-82-7
M. Wt: 148.14 g/mol
InChI Key: ZEWBWJVJNBXHFJ-UHFFFAOYSA-N
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Description

1,2-Oxazole-4-sulfonamide is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at the first and second positions, respectively. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The sulfonamide group attached to the oxazole ring enhances its pharmacological properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Oxazole-4-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with sulfonyl chlorides in the presence of a base can yield the desired oxazole derivative. Another method includes the use of metal-free synthetic routes, which are eco-friendly and cost-effective .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,2-Oxazole-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

    Oxazole: A heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.

Uniqueness: 1,2-Oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which enhances its pharmacological properties. This group allows for diverse chemical modifications, making it a versatile scaffold for drug development. Compared to other similar compounds, this compound exhibits a broader range of biological activities and greater potential for therapeutic applications .

Properties

IUPAC Name

1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWBWJVJNBXHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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